Mass Spectrometry Signal Resolution: +11 Da Mass Shift for Spectral Interference Mitigation
Cyclohexanemethanol-d11 provides a distinct +11 Da mass shift from the native cyclohexanemethanol analyte (molecular weight 114.19 vs 125.25) . This is a substantial differential compared to commonly available d7-labeled analogs. This larger mass difference significantly reduces the risk of isotopic crosstalk in the mass spectrometer, particularly for the [M+H]+ ion, ensuring cleaner extracted ion chromatograms and more reliable peak integration .
| Evidence Dimension | Molecular weight increase (Δ mass) |
|---|---|
| Target Compound Data | 125.25 g/mol |
| Comparator Or Baseline | Cyclohexanemethanol (unlabeled): 114.19 g/mol |
| Quantified Difference | +11.06 g/mol (approx. +9.7% mass increase) |
| Conditions | Molecular weight calculation based on C7H14O (114.19) vs C7H3D11O (125.25) |
Why This Matters
This +11 Da shift ensures baseline separation in the mass domain from the unlabeled analyte, a critical requirement for accurate isotope dilution mass spectrometry (IDMS) in regulatory bioanalysis.
